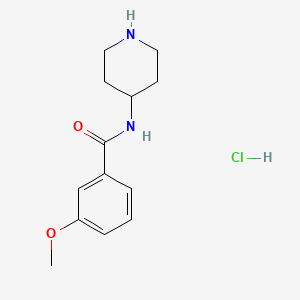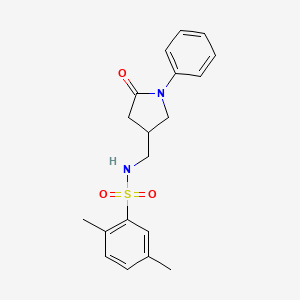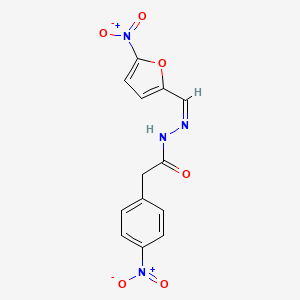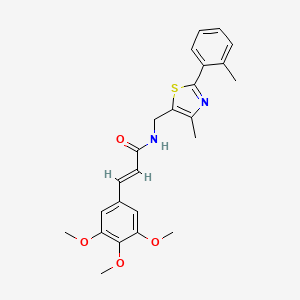
3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1171683-48-9 . It has a molecular weight of 270.76 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride” is1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10 (9-12)13 (16)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3, (H,15,16);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 270.76 .Scientific Research Applications
Inhibitors of the Presynaptic Choline Transporter
4-methoxy-3-(piperidin-4-yl) benzamides, closely related to 3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride, have been identified as potent inhibitors of the presynaptic choline transporter (CHT). These compounds, including ML352, show promise based on their selective inhibition and drug-like properties (Bollinger et al., 2015).
Serotonin 4 Receptor Agonist
A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been synthesized for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown potential for improving gastrointestinal motility, indicating their application in gastroprokinetic therapy (Sonda et al., 2003).
Ligands to the 5-Hydroxytryptamine 4 Receptor
Synthesized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been evaluated for their affinity to the 5-hydroxytryptamine 4 (5-HT4) receptor, offering a higher selectivity and potent agonist properties. These compounds have demonstrated efficacy in enhancing gastroprokinetic motility (Itoh et al., 1999).
Synthesis and Bioactivity of Benzamide Copper and Cobalt Complexes
Benzamide derivatives, including compounds structurally similar to 3-methoxy-N-(piperidin-4-yl)benzamide, have been synthesized and their metal complexes with copper and cobalt studied. These complexes showed significant antibacterial activity against various bacterial strains, demonstrating their potential in antimicrobial applications (Khatiwora et al., 2013).
Synthesis of Gastrointestinal Stimulants Derived from Piperidines
Benzamides derived from piperidines, similar in structure to 3-methoxy-N-(piperidin-4-yl)benzamide, have shown marked activity in pharmacological tests indicative of gastrokinetic activity, suggesting their application in gastrointestinal stimulation (Van Daele et al., 1986).
δ-Opioid Agonists for Pain Treatment
Compounds structurally related to 3-methoxy-N-(piperidin-4-yl)benzamide, such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, have been explored as novel δ-opioid agonists with potential for chronic pain treatment. These agonists have demonstrated good oral bioavailability and analgesic effects in rodent models (Nozaki et al., 2012).
Anti-Acetylcholinesterase Activity
Benzamide derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as inhibitors of acetylcholinesterase, indicating their utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDDGEMEYAOSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)


![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)



![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

